molecular formula C22H16ClN5O2S B2373159 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904578-20-7

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2373159
CAS No.: 904578-20-7
M. Wt: 449.91
InChI Key: LUNLODBYOCDDLB-UHFFFAOYSA-N
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Description

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a phenylsulfonyl and a p-tolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its structure for increased potency and selectivity towards its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The phenylsulfonyl and p-tolyl groups are then introduced via substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific combination of functional groups and its structural framework. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2S/c1-14-7-10-16(11-8-14)24-20-18-13-15(23)9-12-19(18)28-21(25-20)22(26-27-28)31(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNLODBYOCDDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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